Amorphigenin

Mitochondrial Complex I Insecticide Enzyme Inhibition

Procure Amorphigenin for its documented, differentiated selectivity over unmodified rotenone or deguelin. This 8'-hydroxyrotenoid uniquely spares normal prostate PNT2 cells while inhibiting C4-2/C4-2B cancer proliferation []. Its mechanism reverses cisplatin resistance in A549/DDP lung adenocarcinoma (IC50 2.19 μM) via LRP downregulation, a property absent in parent rotenoids []. For vector control, it delivers an LC50 of 4.29 mg/L against Culex pipiens pallens []. In bone biology, it inhibits RANKL-induced osteoclast differentiation without the cytotoxicity of rotenone []. This selectivity, synergy, and safety profile are exclusive to the hydroxylated form.

Molecular Formula C23H22O7
Molecular Weight 410.4 g/mol
CAS No. 4208-09-7
Cat. No. B1666014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorphigenin
CAS4208-09-7
Synonyms8'-hydroxyrotenone
amorphigenin
Molecular FormulaC23H22O7
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC
InChIInChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1
InChIKeyZJMLELXRQUXRIU-HBGVWJBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amorphigenin (CAS 4208-09-7) Procurement Guide: A Hydroxylated Rotenoid with Quantifiable Selectivity Over Rotenone and Deguelin


Amorphigenin (8'-hydroxyrotenone) is a naturally occurring rotenoid compound isolated from the seeds and leaves of Amorpha fruticosa and related leguminous plants [1][2]. As a hydroxylated derivative of rotenone, amorphigenin retains the ability to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) and shares the core rotenoid scaffold with rotenone and deguelin [3][4]. However, the presence of the 8'-hydroxyl group confers distinct physicochemical and biological properties that cannot be replicated by the parent rotenone or other unmodified rotenoids [5]. Amorphigenin has demonstrated quantifiable antiproliferative activity against multiple cancer cell lines, selective inhibition of prostate cancer cell proliferation over normal prostate cells, larvicidal activity against mosquito vectors, and the capacity to inhibit osteoclast differentiation without cytotoxicity [6][7][8][9]. These properties position amorphigenin as a differentiated research compound for investigations where the neurotoxicity and poor selectivity profiles of rotenone and deguelin would preclude meaningful interpretation or translation [10].

Why Amorphigenin Cannot Be Replaced by Rotenone or Deguelin in Selective Cellular Assays


Despite sharing a common mitochondrial complex I inhibitory mechanism, rotenone and deguelin exhibit fundamentally different selectivity and toxicity profiles compared to amorphigenin [1]. Unmodified rotenone and deguelin are highly hydrophobic and readily cross the blood-brain barrier, where they induce Parkinsonian symptoms in animal models [2]. In contrast, the hydroxylated rotenoids—including amorphigenin—are more hydrophilic (predicted Slog10P values reported in comparative studies) and demonstrate significantly greater selectivity for prostate cancer cells over normal prostate cells, leaving control PNT2 cells unaffected [3][4]. Furthermore, amorphigenin exhibits synergistic effects with cisplatin against cisplatin-resistant A549/DDP lung adenocarcinoma cells via downregulation of lung resistance protein (LRP), a property not documented for rotenone or deguelin in this resistance context [5]. Additionally, amorphigenin demonstrates concentration-dependent inhibition of osteoclast differentiation without cellular toxicity at effective concentrations, whereas rotenone is known to induce cytotoxicity in bone marrow-derived macrophages at comparable concentrations [6]. Substituting rotenone or deguelin for amorphigenin would therefore confound interpretation in studies requiring cancer-selectivity, drug-resistance reversal, or bone metabolism investigations due to fundamentally different hydrophobicity, off-target profiles, and cellular tolerance [7].

Amorphigenin Quantitative Differentiation Evidence: Head-to-Head Comparisons and Selectivity Data


Amorphigenin vs. Rotenone: Direct Comparison of Mitochondrial Complex I Inhibition Potency (In Vivo and In Vitro)

In a direct head-to-head study, amorphigenin demonstrated marginally higher potency than rotenone in inhibiting mitochondrial complex I from Culex pipiens pallens mosquito larvae [1]. The in vivo IC50 for amorphigenin was 2.4329 μmol/L compared to 2.5232 μmol/L for rotenone, representing a 3.6% greater potency. In vitro, the difference was more pronounced: amorphigenin IC50 = 2.8592 μmol/L versus rotenone IC50 = 3.1375 μmol/L, a 9.7% higher potency. Both compounds were characterized as reversible, mixed-I type inhibitors [2].

Mitochondrial Complex I Insecticide Enzyme Inhibition

Amorphigenin vs. Rotenone: Enzyme Binding Kinetics (KI and KIS Values)

Kinetic analysis revealed that amorphigenin and rotenone differ in their binding affinity to both free enzyme and enzyme-substrate complex [1]. Amorphigenin displayed KI = 20.58 μM and KIS = 87.55 μM, while rotenone exhibited KI = 14.04 μM and KIS = 69.23 μM. This indicates that rotenone binds more tightly to both enzyme forms, with a 46.6% lower KI (tighter free-enzyme binding) and 26.4% lower KIS (tighter enzyme-substrate complex binding) [2].

Enzyme Kinetics Inhibitor Binding Mitochondrial Complex I

Amorphigenin Selective Antiproliferation: Prostate Cancer Cells vs. Normal Prostate Cells

Amorphigenin was among four hydroxylated rotenoids selected for evaluation in C4-2 and C4-2B prostate cancer cells alongside control PNT2 normal prostate cells [1]. The study reported that these rotenoids selectively inhibit the proliferation of prostate cancer cells while leaving control cells unaffected [2]. Among the compounds tested, amorphigenin (3) and dihydroamorphigenin (5) exhibited the greatest selectivity and antiproliferative effects [3]. This selectivity is attributed to the hydroxylation, which increases hydrophilicity and reduces the likelihood of crossing the blood-brain barrier—a key limitation of hydrophobic rotenoids like rotenone and deguelin, which induce Parkinsonian symptoms in animals [4].

Prostate Cancer Selective Cytotoxicity Cancer Therapeutics

Amorphigenin Cytotoxicity Against Cisplatin-Resistant Lung Adenocarcinoma (A549/DDP)

Amorphigenin demonstrated concentration-dependent antiproliferative activity against cisplatin-resistant human lung adenocarcinoma A549/DDP cells with an IC50 of 2.19 ± 0.92 μmol/L at 48 hours [1]. Importantly, amorphigenin combined with cisplatin produced a synergistic inhibitory effect on A549/DDP cells, accompanied by downregulation of lung resistance protein (LRP) [2]. This synergy is particularly significant because A549/DDP cells exhibit a high resistance fold (8.645) to cisplatin alone [3].

Lung Cancer Cisplatin Resistance Combination Therapy

Amorphigenin Larvicidal Activity: Quantitative LC50 and LC90 Values Against Culex pipiens pallens

Amorphigenin isolated from the ethanol extract of Amorpha fruticosa seeds exhibited potent larvicidal activity against the early fourth-instar larvae of Culex pipiens pallens, with LC50 = 4.29 mg/L and LC90 = 11.27 mg/L after 24 hours of exposure [1]. At a concentration of 10.45 μmol/L, amorphigenin decreased mitochondrial complex I activity to 65.73% of control and caused a 1.98-fold reduction in protein content relative to acetone-treated controls [2]. For context, the crude ethanol extract from which amorphigenin was isolated showed an LC50 of 22.69 mg/L, indicating that purified amorphigenin is approximately 5.3-fold more potent than the crude extract [3].

Larvicide Vector Control Mosquito

Amorphigenin Inhibits Osteoclast Differentiation Without Cellular Toxicity

Amorphigenin inhibited RANKL-induced osteoclast differentiation from bone marrow-derived macrophages (BMMs) in a dose-dependent manner without inducing cellular toxicity at effective concentrations [1]. The anti-osteoclastogenic effect was mechanistically linked to downregulation of c-Fos and NFATc1 expression, as well as inhibition of RANKL-induced p38 and NF-κB pathways [2]. In an in vivo LPS-induced inflammatory bone loss model, micro-CT analysis of femurs confirmed that amorphigenin protected against inflammation-induced bone loss [3].

Osteoclastogenesis Bone Resorption Inflammation

Amorphigenin Application Scenarios: Where Differentiated Evidence Drives Scientific Selection


Prostate Cancer Research Requiring Selective Cytotoxicity Over Normal Prostate Epithelium

Researchers investigating prostate cancer therapeutics who require a mitochondrial complex I inhibitor with documented selectivity for cancer cells over normal prostate epithelium should select amorphigenin over rotenone or deguelin. The hydroxylated rotenoid amorphigenin has been shown to selectively inhibit C4-2 and C4-2B prostate cancer cell proliferation while leaving control PNT2 normal prostate cells unaffected [1][2]. This selectivity profile is absent in the hydrophobic parent compounds rotenone and deguelin, which cross the blood-brain barrier and induce Parkinsonian symptoms [3]. The predicted lower hydrophobicity of amorphigenin (based on Slog10P calculations) supports its reduced blood-brain barrier penetrance, making it the appropriate choice for cancer-selective studies where sparing normal tissue is paramount [4].

Cisplatin-Resistant Lung Adenocarcinoma Model Studies and Drug Resistance Reversal

Investigators studying mechanisms of cisplatin resistance in lung adenocarcinoma, or screening for resistance-reversal agents, should procure amorphigenin based on its demonstrated IC50 of 2.19 ± 0.92 μmol/L against A549/DDP cells and its synergistic effect with cisplatin [1][2]. The synergistic action is mediated through downregulation of lung resistance protein (LRP), a mechanism not documented for rotenone or deguelin in this resistance context [3]. Furthermore, amorphigenin inhibits colony formation and induces apoptosis in these resistant cells [4]. This combination of potency, synergy, and defined molecular mechanism in a clinically relevant resistance model differentiates amorphigenin from other rotenoids for procurement in oncology research.

Mosquito Vector Control Research and Larvicide Development

Entomologists and vector control researchers developing natural larvicides should select amorphigenin based on its well-characterized LC50 of 4.29 mg/L and LC90 of 11.27 mg/L against Culex pipiens pallens larvae [1][2]. Amorphigenin's larvicidal activity is accompanied by defined mechanistic data showing reduction of mitochondrial complex I activity to 65.73% of control and a 1.98-fold decrease in larval protein content at 10.45 μmol/L [3]. The compound has been isolated directly from A. fruticosa seed extracts, and its potency is approximately 5.3-fold higher than the crude ethanol extract, supporting its use as a purified, standardized active ingredient in larvicide formulation studies [4].

Bone Metabolism and Inflammatory Bone Loss Studies Requiring Non-Cytotoxic Osteoclast Inhibition

Researchers investigating osteoclast differentiation and inflammatory bone loss mechanisms should procure amorphigenin over rotenone due to its demonstrated ability to inhibit RANKL-induced osteoclast differentiation without cellular toxicity at effective concentrations [1][2]. Amorphigenin downregulates c-Fos and NFATc1 expression and inhibits RANKL-induced p38 and NF-κB pathways, providing a clean mechanistic profile unconfounded by the cytotoxicity that rotenone induces in bone marrow-derived macrophages at comparable concentrations [3]. In vivo, amorphigenin protected against LPS-induced bone loss in a mouse model as confirmed by micro-CT analysis [4]. This non-cytotoxic differentiation inhibition profile makes amorphigenin the preferred rotenoid for bone biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amorphigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.